Cas no 2375248-91-0 (Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate)

Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate structure
2375248-91-0 structure
Product Name:Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate
CAS No:2375248-91-0
MF:C10H16O3
MW:184.232243537903
CID:6529766
PubChem ID:33698833
Update Time:2025-07-23

Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate
    • EN300-7429814
    • 2375248-91-0
    • methyl (1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate
    • Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate
    • AKOS006329248
    • Inchi: 1S/C10H16O3/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-9,11H,2-5H2,1H3/t6-,7+,8?,9?
    • InChI Key: GMWFENFCQKGHRZ-QPIHLSAKSA-N
    • SMILES: OC1[C@@H]2CC(C(=O)OC)C[C@H]1CC2

Computed Properties

  • Exact Mass: 184.109944368g/mol
  • Monoisotopic Mass: 184.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.169±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 273.4±33.0 °C(Predicted)
  • pka: 14.96±0.40(Predicted)

Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate Pricemore >>

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Additional information on Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate

Exploring the Properties and Applications of Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate (CAS No. 2375248-91-0)

The compound Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate (CAS No. 2375248-91-0) is a bicyclic ester derivative with a unique structural framework that has garnered significant interest in organic chemistry and pharmaceutical research. Its bicyclo[3.2.1]octane core, combined with hydroxyl and ester functional groups, makes it a versatile intermediate for synthesizing complex molecules. Researchers are particularly intrigued by its potential in drug discovery, where its rigid scaffold could mimic natural product architectures or serve as a building block for bioactive compounds.

One of the most searched questions in the field of synthetic chemistry is: "What are the synthetic routes for bicyclic esters like Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate?" This reflects the growing demand for efficient methodologies to access such structurally intricate molecules. Recent advancements in catalytic asymmetric synthesis and green chemistry have opened new avenues for producing this compound with high enantiopurity and minimal environmental impact. The 8-hydroxybicyclo[3.2.1]octane moiety, in particular, is a focal point for studies on stereoselective functionalization, a topic frequently explored in academic and industrial settings.

In the context of current trends, sustainability is a major driver in chemical research. The synthesis of Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate aligns with the broader push toward atom-economical and waste-minimizing processes. Researchers are investigating biocatalytic approaches, such as enzyme-mediated esterification, to produce this compound under mild conditions. These methods not only reduce energy consumption but also align with the principles of green chemistry, a hot topic in both scientific literature and public discourse.

Another area of interest is the compound's potential role in fragrance and flavor industries. The bicyclic structure of Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate shares similarities with terpenoids, which are widely used in perfumery and food additives. Its hydroxy-ester functionality could contribute to novel olfactory profiles, making it a candidate for innovation in these markets. This application is particularly relevant as consumers increasingly seek natural-inspired and sustainable alternatives to synthetic ingredients.

From a technical standpoint, the characterization of Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate involves advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These tools are essential for confirming its stereochemistry and purity, which are critical for its use in high-value applications. The compound's CAS No. 2375248-91-0 serves as a unique identifier in chemical databases, facilitating collaboration and data sharing among researchers worldwide.

In summary, Methyl (3-endo,8-syn)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate represents a fascinating intersection of synthetic chemistry, sustainability, and industrial application. Its structural complexity and functional versatility make it a valuable subject for ongoing research, particularly in fields prioritizing molecular diversity and environmental responsibility. As the scientific community continues to explore its potential, this compound is poised to play a significant role in advancing both academic knowledge and practical innovations.

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